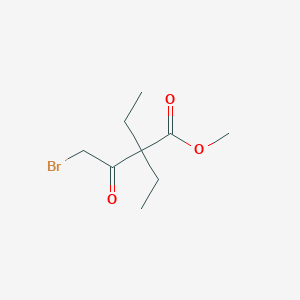

Methyl 4-bromo-2,2-diethyl-3-oxobutanoate

Vue d'ensemble

Description

Methyl 4-bromo-2,2-diethyl-3-oxobutanoate is a chemical compound that belongs to the family of oxoesters. This compound has been widely used in scientific research due to its unique properties. In

Applications De Recherche Scientifique

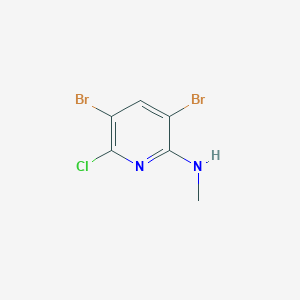

Regioselectivity in Free Radical Bromination

Research has explored the regioselectivity in the free radical bromination of unsymmetrical dimethylated pyridines, which is relevant for understanding the behavior of compounds like Methyl 4-bromo-2,2-diethyl-3-oxobutanoate in chemical reactions. The study found that nitrogen in the ring deactivates inductively, affecting the bromination's regioselectivity. This has implications for synthesizing brominated organic compounds and understanding their behavior in organic reactions (Thapa et al., 2014).

Environmental Chemicals and Epigenetics

Another aspect of research focuses on how environmental chemicals, potentially including compounds like Methyl 4-bromo-2,2-diethyl-3-oxobutanoate, can affect epigenetic markers. This area of study examines the heritable changes in gene expression without DNA sequence changes, mediated by environmental chemicals affecting DNA methylation, histone modifications, and microRNA expression. Such insights are crucial for understanding the long-term impacts of chemical exposure on human health and the environment (Baccarelli & Bollati, 2009).

Alternative Fumigants in Agriculture

The application of Methyl 4-bromo-2,2-diethyl-3-oxobutanoate and similar compounds as alternative fumigants through drip irrigation systems has been investigated, focusing on their effectiveness and environmental impact compared to traditional soil fumigation methods. This research is pivotal for developing more sustainable and less environmentally damaging pest control methods in agriculture (Ajwa et al., 2002).

Bacterial Methyl Halide Degradation

Studies on bacterial degradation of methyl halides, which include compounds structurally related to Methyl 4-bromo-2,2-diethyl-3-oxobutanoate, shed light on the environmental breakdown of these substances. Understanding the biochemical and genetic basis of methyl halide utilization by bacteria offers insights into mitigating the environmental impact of these chemicals (McDonald et al., 2002).

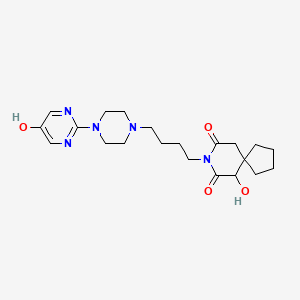

Synthesis and Application in Organic Chemistry

Research into practical syntheses of brominated compounds and their applications in organic chemistry, including the development of novel synthesis methods and their industrial applications, is also relevant. This includes exploring efficient, cost-effective, and environmentally friendly synthetic routes for compounds like Methyl 4-bromo-2,2-diethyl-3-oxobutanoate, which are valuable in pharmaceuticals, agrochemicals, and material science (Qiu et al., 2009).

Propriétés

IUPAC Name |

methyl 4-bromo-2,2-diethyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO3/c1-4-9(5-2,7(11)6-10)8(12)13-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLDMXRMGKDOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-2,2-diethyl-3-oxobutanoate | |

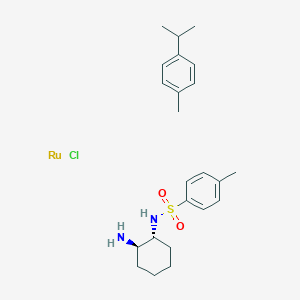

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435330.png)